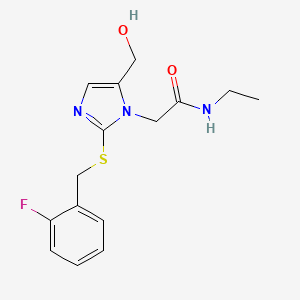
N-ethyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-ethyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C15H18FN3O2S and its molecular weight is 323.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-ethyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, with the molecular formula C15H18FN3O2S and a molecular weight of 323.39 g/mol, is a synthetic compound that exhibits significant biological activity. This article will delve into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound features an imidazole ring, a hydroxymethyl group, and a fluorobenzyl moiety. The presence of the fluorine atom is particularly noteworthy as it can enhance metabolic stability and lipophilicity, potentially improving pharmacological profiles compared to similar compounds .
| Property | Value |
|---|---|
| Molecular Formula | C15H18FN3O2S |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 921564-14-9 |
| Purity | Typically ≥ 95% |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors that modulate various biological pathways. The exact mechanisms remain under investigation but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial activity against certain bacteria and fungi. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 1000 µg/mL against various pathogens .
- Anti-inflammatory Effects : Similar imidazole derivatives have been noted for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
- Cytotoxicity : The compound's cytotoxicity profile is relatively low compared to other anti-inflammatory agents, making it a candidate for further drug development .
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated promising activity with MIC values comparable to established antibiotics.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 25 |
| Escherichia coli | 25 | 50 |
| Candida albicans | 50 | 100 |
Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-ethyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-2-17-14(21)8-19-12(9-20)7-18-15(19)22-10-11-5-3-4-6-13(11)16/h3-7,20H,2,8-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGPRQNXHGRKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














